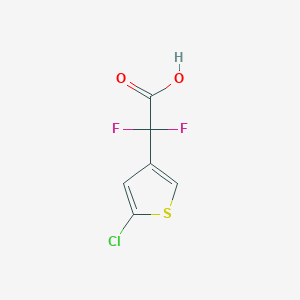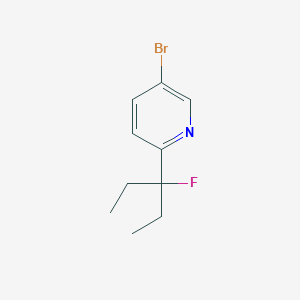
5-Bromo-2-(3-fluoro-3-pentyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(3-fluoro-3-pentyl)pyridine (5-BFP) is an organic compound belonging to the family of pyridine derivatives. It is a colorless solid that is soluble in water and organic solvents. 5-BFP has been found to be a versatile starting material for the synthesis of a variety of compounds, including drugs and other biologically active compounds. In addition, it has been used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Molecular Structure
5-Bromo-2-(3-fluoro-3-pentyl)pyridine, a halogenated pyridine derivative, has applications in the synthesis of complex molecular structures. Monmoton et al. (2008) describe the synthesis of hyperbranched polyelectrolytes using derivatives of halogenated pyridines. They emphasize the role of electron-attractive pyridinium groups in influencing the reactivity of the molecule, crucial for creating hyperbranched structures (Monmoton et al., 2008).
Spectroscopy and Computational Studies
The spectroscopic properties of halogenated pyridines are pivotal in understanding their molecular behavior. Vural and Kara (2017) conducted spectroscopic and density functional theory studies on a similar compound, 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its optimized geometric structure and non-linear optical properties (Vural & Kara, 2017).
Modular Synthesis
The versatility of halogenated pyridines in modular synthesis is highlighted by Song et al. (2016), who describe a one-pot reaction sequence for synthesizing polysubstituted pyridines. This methodology underscores the potential of halogenated pyridines in regioselective synthesis, offering a range of applications in organic synthesis (Song et al., 2016).
Coordination Chemistry
Steciuk et al. (2015) investigated nitrogen-boron coordination in pyridoxaboroles derived from halopyridines. Their research reveals the formation of unique coordination polymers and hydrogen-bonded chains, indicating the significance of halogenated pyridines in coordination chemistry and crystal engineering (Steciuk et al., 2015).
Biological Applications
The bromo and fluoro groups on pyridines have been utilized in medicinal chemistry. Koren et al. (1998) explored halogenated pyridines for their affinity to nicotinic acetylcholine receptors, demonstrating their potential as pharmacological probes and in developing radiohalogenated tracers for studying receptors (Koren et al., 1998).
properties
IUPAC Name |
5-bromo-2-(3-fluoropentan-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-10(12,4-2)9-6-5-8(11)7-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLFBVZYYZXOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=NC=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3-fluoro-3-pentyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


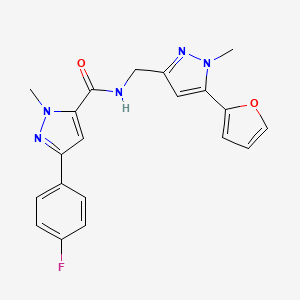
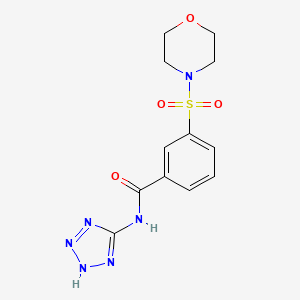
![N-(2-Cyano-4-phenylbutan-2-yl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B2688728.png)


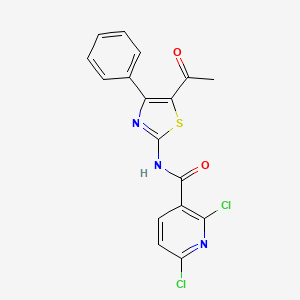
![N-(3-chloro-4-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B2688736.png)
amine](/img/structure/B2688738.png)
![5-Methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2688739.png)
![4-(2-Ethylbenzo[d]thiazole-6-carbonyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2688740.png)
![5-({[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)furan-2-carboxylic acid](/img/structure/B2688742.png)
